Argatroban, 21R-
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Overview
Description
Argatroban monohydrate is a synthetic direct thrombin inhibitor derived from L-arginine. It is primarily used as an anticoagulant for the prevention and treatment of thrombosis in patients with heparin-induced thrombocytopenia. This compound is known for its ability to inhibit thrombin-catalyzed or -induced reactions, including fibrin formation, activation of coagulation factors, and platelet aggregation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of argatroban monohydrate involves the preparation of (2R,4R)-1-[NG-nitro-N2-(3-methyl-8-quinolinesulphonyl)-L-arginyl]-4-methyl-2-piperidine carboxylic acid. This intermediate is then treated to obtain argatroban monohydrate. The process includes crystallization from a solvent mixture of methanol and water, followed by purification steps to achieve high yield and purity .
Industrial Production Methods: Industrial production of argatroban monohydrate typically involves a continuous synthesis process or an intermediate step of isolating purified argatroban. The process ensures the production of argatroban monohydrate with specific physico-chemical characteristics suitable for use as an active pharmaceutical ingredient .
Chemical Reactions Analysis
Types of Reactions: Argatroban monohydrate undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed: The major products formed from these reactions include various derivatives of argatroban, which may have different pharmacological properties and applications .
Scientific Research Applications
Argatroban monohydrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying thrombin inhibition and related biochemical pathways.
Biology: Investigated for its effects on cellular processes and interactions with various biomolecules.
Medicine: Widely used in clinical settings for the treatment of thrombosis and related conditions. .
Mechanism of Action
Argatroban monohydrate exerts its anticoagulant effects by selectively inhibiting thrombin. It binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin and inhibiting the activation of coagulation factors V, VIII, and XIII, as well as protein C and platelet aggregation. This inhibition is reversible and highly selective, with an inhibitory constant (Ki) of 0.04 µM .
Comparison with Similar Compounds
Bivalirudin: Another direct thrombin inhibitor used in similar clinical settings.
Lepirudin: A recombinant hirudin derivative that also inhibits thrombin.
Dabigatran: An oral direct thrombin inhibitor used for preventing stroke and systemic embolism in patients with non-valvular atrial fibrillation
Uniqueness of Argatroban Monohydrate: Argatroban monohydrate is unique due to its rapid onset of action, short half-life, and reversible binding to thrombin. Unlike some other thrombin inhibitors, it is metabolized in the liver, making it suitable for patients with renal dysfunction .
Properties
CAS No. |
1379603-43-6 |
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Molecular Formula |
C23H38N6O6S |
Molecular Weight |
526.7 g/mol |
IUPAC Name |
(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(3R)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C23H36N6O5S.H2O/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19;/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26);1H2/t14-,15-,17+,18-;/m1./s1 |
InChI Key |
AIEZTKLTLCMZIA-VJCHTHLQSA-N |
Isomeric SMILES |
C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NC[C@@H](C3)C.O |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.O |
Origin of Product |
United States |
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